molecular formula C23H18Cl2N2O2 B221662 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide

2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide

Cat. No. B221662
M. Wt: 425.3 g/mol
InChI Key: ZALIBZDSTVFDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been used in the development of novel chemotherapeutic agents. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain. Additionally, this compound has been used in the development of fluorescent probes for imaging biological systems.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide involves the inhibition of various cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death, making it a potential chemotherapeutic agent. Additionally, this compound has been found to inhibit the activity of beta-secretase, an enzyme that is responsible for the formation of beta-amyloid plaques in the brain, making it a potential treatment for Alzheimer's disease.
Biochemical and Physiological Effects
2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to cell death. It has also been found to reduce the formation of beta-amyloid plaques in the brain, potentially slowing the progression of Alzheimer's disease. Additionally, this compound has been used in the development of fluorescent probes for imaging biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide in lab experiments include its potential applications in various fields of scientific research, including cancer research and Alzheimer's disease research. Additionally, this compound has been found to have low toxicity, making it a safe option for use in lab experiments. The limitations of using this compound in lab experiments include the complexity of the synthesis method and the potential for off-target effects.

Future Directions

For the use of this compound include the development of novel chemotherapeutic agents, further studies on its potential use in Alzheimer's disease treatment, and the development of fluorescent probes for imaging biological systems.

Synthesis Methods

The synthesis of 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide involves a multi-step process that includes the reaction of 5,7-dimethyl-1,3-benzoxazol-2-amine with 4-chloro-3-nitrobenzoic acid, followed by reduction and acylation. The final compound is obtained by reacting the intermediate product with 2,3-dichlorobenzoyl chloride.

properties

Product Name

2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide

InChI

InChI=1S/C23H18Cl2N2O2/c1-12-9-14(3)21-19(10-12)27-23(29-21)17-11-15(8-7-13(17)2)26-22(28)16-5-4-6-18(24)20(16)25/h4-11H,1-3H3,(H,26,28)

InChI Key

ZALIBZDSTVFDSB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC(=CC(=C4O3)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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